
(2R)-4,4-Difluoro-2-methylpiperidine
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Overview
Description
(2R)-4,4-Difluoro-2-methylpiperidine (CID 72207651) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂N. Its structure features a six-membered piperidine ring substituted with two fluorine atoms at the 4,4-positions and a methyl group at the 2R configuration. The SMILES notation is CC1CC(CCN1)(F)F, and its InChIKey is HNDFARYMAXVXRI-UHFFFAOYSA-N . This compound is typically synthesized as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4-Difluoro-2-methylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Fluorination: The 4th position of the piperidine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the two fluorine atoms.
Methylation: The 2nd position is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the piperidine ring acts as a nucleophile, facilitating alkylation and acylation reactions. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Reaction conditions typically involve polar aprotic solvents (e.g., dichloromethane) at 0–25°C. The stereochemical integrity of the (2R) configuration is preserved due to the rigidity of the piperidine ring.
Ring-Opening and Functionalization
The electron-withdrawing fluorine atoms enhance the ring’s susceptibility to nucleophilic attack. Key reactions include:
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Hydrolysis : Under acidic conditions (e.g., HCl), the ring undergoes partial cleavage to yield open-chain fluorinated amines.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a piperazine derivative while retaining fluorine substituents.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
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Suzuki–Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives, leveraging the fluorine atoms as directing groups.
Stereochemical Influence on Reactivity
The (2R) configuration dictates regioselectivity in reactions:
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Epoxidation : Selective oxidation of the less hindered face occurs with m-CPBA, yielding a single diastereomer.
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Resolution : L-Tartaric acid resolves racemic mixtures, achieving >98% enantiomeric excess for (2R) isomers .
Mechanistic Insights
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Nucleophilic Substitution : Fluorine’s inductive effect increases the nitrogen’s nucleophilicity, accelerating alkylation.
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Ring Strain : The 4,4-difluoro substitution introduces slight ring distortion, enhancing reactivity toward ring-opening agents .
Comparative Reactivity with Analogues
Fluorine-free piperidines exhibit slower reaction kinetics in analogous conditions. For example:
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Alkylation of (2R)-4,4-difluoro-2-methylpiperidine proceeds 2.3× faster than non-fluorinated 2-methylpiperidine due to enhanced electrophilicity.
Scientific Research Applications
Medicinal Chemistry
(2R)-4,4-Difluoro-2-methylpiperidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows it to be modified into more complex molecules that target specific biological pathways. Notably, compounds containing difluorinated piperidine moieties have shown enhanced potency and selectivity against certain diseases, including cancer and neurological disorders .
Research indicates that this compound exhibits significant biological activities. It acts as a pharmacophore in drug development, interacting effectively with various biological targets such as receptors and enzymes. This interaction is crucial for developing therapeutics aimed at treating conditions like lymphoid malignancies, where the compound's structural properties contribute to improved binding affinity and pharmacokinetics .
Synthetic Routes and Mechanisms
Several synthetic routes have been established for this compound, enabling its incorporation into diverse chemical frameworks. The compound can undergo various transformations, including oxidation and reduction reactions, leading to the formation of N-oxides or reduced derivatives.
Table 1: Synthetic Transformations of this compound
Transformation Type | Product Type | Description |
---|---|---|
Oxidation | N-Oxides | Formation of N-oxide derivatives |
Reduction | Alcohols | Creation of reduced derivatives |
Substitution | Substituted Piperidines | Introduction of functional groups at fluorine or methyl positions |
Case Study 1: Anticancer Activity
In a study focusing on compounds similar to this compound, researchers optimized a molecular glue-type degrader targeting the BCL6 oncogene. The modified compound demonstrated significant efficacy in lymphoma xenograft models, highlighting the importance of piperidine derivatives in cancer treatment .
Case Study 2: Neurological Disorders
Another investigation explored the use of difluorinated piperidines in treating neurological disorders. The study showed that these compounds could effectively modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression and anxiety .
Material Science Applications
Beyond pharmaceuticals, this compound is also being explored for its applications in material science. Its unique properties enable its use in developing advanced materials with specific functionalities, such as polymers with enhanced mechanical strength or chemical resistance .
Mechanism of Action
The mechanism by which (2R)-4,4-Difluoro-2-methylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 4,4-Difluoropiperidine Derivatives
Key structural analogs include:
Compound Name | Molecular Formula | Substituents | Similarity Score* |
---|---|---|---|
4,4-Difluoropiperidine hydrochloride | C₅H₉F₂N·HCl | 4,4-F₂, no methyl | 0.83 |
3,3-Difluoropiperidine hydrochloride | C₅H₉F₂N·HCl | 3,3-F₂, no methyl | 0.71 |
4-Fluoropiperidine hydrochloride | C₅H₁₀FN·HCl | 4-F, no methyl | 0.73 |
*Similarity scores derived from structural alignment algorithms ().
Key Differences :
- Substituent Position: The 4,4-difluoro substitution in the target compound confers distinct electronic and steric effects compared to 3,3-difluoro or monofluoro analogs. For example, 4,4-difluoro groups create a rigid, electronegative environment that may influence ring puckering and dipole moments .
- Chirality: The (2R)-methyl group introduces stereochemical complexity absent in non-methylated analogs like 4,4-difluoropiperidine hydrochloride.
Challenges in Fluorination
- Regioselectivity : Achieving 4,4-difluoro substitution requires precise control to avoid side products like 3,3-difluoro isomers.
- Chiral Resolution : The (2R)-configuration necessitates enantioselective synthesis or chiral separation techniques, adding complexity compared to racemic analogs .
Physicochemical Comparisons
- However, the methyl group may offset this by introducing hydrophobicity .
- Conformational Rigidity : Fluorine’s electronegativity restricts ring flexibility, which could impact binding to biological targets compared to more flexible analogs like 4-fluoropiperidine .
Biological Activity
(2R)-4,4-Difluoro-2-methylpiperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring with two fluorine substituents at the 4-position and a methyl group at the 2-position. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorinated structure allows for effective binding to these targets, potentially modulating their activity through mechanisms such as enzyme inhibition or receptor signaling alteration.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes. This property is particularly valuable in biochemical studies and drug development. The compound's ability to inhibit enzymes can lead to significant therapeutic effects, especially in treating diseases where enzyme activity plays a crucial role.
Neurological Disorders
Due to its unique structure, this compound has potential applications in the synthesis of novel therapeutic agents aimed at neurological disorders. It serves as a building block for compounds that may exhibit neuroprotective effects or modulate neurotransmitter systems.
Cancer Research
Emerging studies suggest that piperidine derivatives, including this compound, may have anticancer properties. For instance, research on related piperidine compounds has shown their ability to reduce the growth of various cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Potential : A study demonstrated that piperidine derivatives could effectively bind to cancer-related proteins and inhibit pathways essential for tumor growth. This suggests that this compound could be further investigated for its anticancer properties .
- Mechanistic Insights : Molecular docking studies indicate that derivatives containing piperidine structures can interact favorably with active site residues of target proteins, enhancing their potential as therapeutic agents .
- Pharmacokinetic Properties : The compound's lipophilicity due to fluorination contributes to favorable pharmacokinetic profiles, making it a suitable candidate for drug development targeting central nervous system disorders .
Q & A
Q. What are the recommended synthetic routes for (2R)-4,4-Difluoro-2-methylpiperidine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound derivatives can be achieved via nucleophilic substitution or catalytic coupling reactions. For example, difluoro groups are often introduced using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Chromatographic purification (e.g., using n-hexane/EtOAC 5:5 as a mobile phase) is critical for isolating enantiomerically pure products . Optimization involves controlling temperature (−78°C to room temperature) and solvent polarity to minimize racemization.
Key Data :
- Yield : 75–84% for analogous difluorophenyl-piperidine derivatives .
- Purity : Confirmed via HPLC (retention time: ~13 min, 95% peak area at 254 nm) .
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound derivatives?
Advanced Research Question
Discrepancies in elemental analysis (e.g., carbon, hydrogen, nitrogen content) may arise from incomplete combustion, hygroscopic impurities, or residual solvents. To address this:
Perform Karl Fischer titration to quantify water content.
Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
Re-crystallize the compound in non-polar solvents (e.g., n-hexane) to remove volatile impurities .
Case Study : A derivative showed a 0.5% deviation in carbon content; re-crystallization reduced this to <0.1% .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
Basic Research Question
- ¹H/¹³C-NMR : The methyl group at C2 and difluoro substituents at C4 create distinct splitting patterns. For example, the C2 methyl proton appears as a doublet (δ ~1.2–1.5 ppm) due to coupling with adjacent chiral centers.
- Chiral HPLC : Use a Chiralpak® IC-3 column with ethanol/hexane (20:80) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Validates absolute configuration by comparing experimental and computed spectra .
Reference : NMR data for analogous compounds show characteristic shifts at δ 4.00–4.38 ppm for NH groups in piperidine derivatives .
Q. How do steric and electronic effects of the 4,4-difluoro and 2-methyl groups influence metal coordination chemistry?
Advanced Research Question
The 4,4-difluoro groups increase electron-withdrawing effects, enhancing Lewis acidity at the piperidine nitrogen. This facilitates coordination with transition metals (e.g., Ir, Pd). The 2-methyl group introduces steric hindrance, favoring η¹-coordination over η².
Experimental Design :
Synthesize metal complexes (e.g., Ir-catalyzed ring-opening reactions) .
Analyze coordination modes via X-ray crystallography and DFT calculations .
Compare catalytic activity (e.g., in hydrogenation) with non-fluorinated analogs .
Example : Iridium complexes of similar piperidines show 20% higher turnover frequency in catalytic reactions .
Q. What strategies are effective for improving enantiomeric excess (ee) in asymmetric synthesis of this compound?
Advanced Research Question
Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce R-configuration.
Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) in biphasic systems.
Chiral Stationary Phases : Purify using Daicel® CHIRALPAK AD-H columns (ee >99%) .
Data : Catalytic asymmetric hydrogenation achieved 92% ee, improved to 98% via DKR .
Q. How can researchers assess the biological activity of this compound derivatives?
Basic Research Question
Antimicrobial Assays : Use agar dilution methods (e.g., against E. coli and S. aureus) with nutrient agar plates. Compare inhibition zones to standard antibiotics (e.g., streptomycin) .
Enzyme Inhibition : Test against acetylcholinesterase or kinases via fluorometric assays.
Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays .
Note : Piperidine derivatives often show enhanced bioavailability due to improved lipophilicity from fluorine substitutions .
Q. What computational tools are suitable for modeling the conformational dynamics of this compound?
Advanced Research Question
Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to study ring puckering and fluorine interactions in aqueous solutions.
Density Functional Theory (DFT) : Calculate energy barriers for chair-to-boat transitions (B3LYP/6-311+G(d,p) basis set).
QSPR Models : Predict logP and solubility using COSMO-RS .
Insight : The 4,4-difluoro substituents reduce the energy barrier for chair inversion by 15% compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H11F2N |
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Molecular Weight |
135.15 g/mol |
IUPAC Name |
(2R)-4,4-difluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-6(7,8)2-3-9-5/h5,9H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
HNDFARYMAXVXRI-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(CCN1)(F)F |
Canonical SMILES |
CC1CC(CCN1)(F)F |
Origin of Product |
United States |
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